molecular formula C23H27NO4 B14286810 2-{4-[(Cyclohexylmethyl)amino]-2-ethoxybenzoyl}benzoic acid CAS No. 141642-17-3

2-{4-[(Cyclohexylmethyl)amino]-2-ethoxybenzoyl}benzoic acid

Cat. No.: B14286810
CAS No.: 141642-17-3
M. Wt: 381.5 g/mol
InChI Key: KKHCIITULJKTMQ-UHFFFAOYSA-N
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Description

2-{4-[(Cyclohexylmethyl)amino]-2-ethoxybenzoyl}benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a cyclohexylmethylamino group and an ethoxybenzoyl group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(Cyclohexylmethyl)amino]-2-ethoxybenzoyl}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Ethoxybenzoyl Intermediate: The ethoxybenzoyl group can be introduced through the reaction of 2-ethoxybenzoic acid with appropriate reagents such as ethyl chloroformate.

    Introduction of the Cyclohexylmethylamino Group: The cyclohexylmethylamino group can be introduced through a nucleophilic substitution reaction involving cyclohexylmethylamine and the ethoxybenzoyl intermediate.

    Final Assembly: The final step involves the coupling of the intermediate with benzoic acid under suitable reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(Cyclohexylmethyl)amino]-2-ethoxybenzoyl}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ethoxy group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-{4-[(Cyclohexylmethyl)amino]-2-ethoxybenzoyl}benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{4-[(Cyclohexylmethyl)amino]-2-ethoxybenzoyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(Cyclohexylmethyl)amino]-2-methoxybenzoyl}benzoic acid
  • 2-{4-[(Cyclohexylmethyl)amino]-2-propoxybenzoyl}benzoic acid
  • 2-{4-[(Cyclohexylmethyl)amino]-2-butoxybenzoyl}benzoic acid

Uniqueness

2-{4-[(Cyclohexylmethyl)amino]-2-ethoxybenzoyl}benzoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The cyclohexylmethylamino group also contributes to its distinct properties, making it a valuable compound for various research applications.

Properties

CAS No.

141642-17-3

Molecular Formula

C23H27NO4

Molecular Weight

381.5 g/mol

IUPAC Name

2-[4-(cyclohexylmethylamino)-2-ethoxybenzoyl]benzoic acid

InChI

InChI=1S/C23H27NO4/c1-2-28-21-14-17(24-15-16-8-4-3-5-9-16)12-13-20(21)22(25)18-10-6-7-11-19(18)23(26)27/h6-7,10-14,16,24H,2-5,8-9,15H2,1H3,(H,26,27)

InChI Key

KKHCIITULJKTMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)NCC2CCCCC2)C(=O)C3=CC=CC=C3C(=O)O

Origin of Product

United States

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